(|AR)-6-Bromo-2-methoxy-|A-1-naphthalenyl-|A-phenyl-3-quinolineethanol
CAS No.:
Cat. No.: VC13662323
Molecular Formula: C28H22BrNO2
Molecular Weight: 484.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H22BrNO2 |
|---|---|
| Molecular Weight | 484.4 g/mol |
| IUPAC Name | (2R)-2-(6-bromo-2-methoxyquinolin-3-yl)-1-naphthalen-1-yl-2-phenylethanol |
| Standard InChI | InChI=1S/C28H22BrNO2/c1-32-28-24(17-20-16-21(29)14-15-25(20)30-28)26(19-9-3-2-4-10-19)27(31)23-13-7-11-18-8-5-6-12-22(18)23/h2-17,26-27,31H,1H3/t26-,27?/m1/s1 |
| Standard InChI Key | BDFILYYATTXFLA-AVJYQCBHSA-N |
| Isomeric SMILES | COC1=C(C=C2C=C(C=CC2=N1)Br)[C@@H](C3=CC=CC=C3)C(C4=CC=CC5=CC=CC=C54)O |
| SMILES | COC1=C(C=C2C=C(C=CC2=N1)Br)C(C3=CC=CC=C3)C(C4=CC=CC5=CC=CC=C54)O |
| Canonical SMILES | COC1=C(C=C2C=C(C=CC2=N1)Br)C(C3=CC=CC=C3)C(C4=CC=CC5=CC=CC=C54)O |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound’s IUPAC name is (2R)-2-(6-bromo-2-methoxyquinolin-3-yl)-1-naphthalen-1-yl-2-phenylethanol, with the following key properties :
| Property | Value |
|---|---|
| Molecular Formula | C₂₈H₂₂BrNO₂ |
| Molecular Weight | 484.4 g/mol |
| CAS Number | 53392394 |
| Stereochemistry | R-configuration at C2 |
| Key Functional Groups | Quinoline, bromo, methoxy, naphthalenyl, phenyl, ethanol |
The stereochemistry is critical, as enantiomeric forms of related compounds exhibit divergent biological activities .
Spectroscopic Data
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SMILES:
COC1=C(C=C2C=C(C=CC2=N1)Br)[C@@H](C3=CC=CC=C3)C(C4=CC=CC5=CC=CC=C54)O -
XLogP3: 7 (high lipophilicity, suggesting membrane permeability)
Synthesis and Stereochemical Resolution
Synthetic Routes
The compound is synthesized via multi-step reactions, often involving:
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Quinoline Core Formation: Cyclization of substituted anilines with acryloyl chlorides via the Doebner-Miller reaction .
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Bromination and Methoxylation: Electrophilic aromatic substitution at the 6-position of quinoline using Br₂/FeBr₃ and subsequent methoxy group introduction .
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Stereoselective Alkylation: Chiral resolution using agents like (R)-2-(methoxymethyl)pyrrolidide to achieve the R-configuration .
A representative pathway from intermediate S4 (3-benzyl-6-bromo-2-chloroquinoline) involves methoxylation and stereocontrolled ethanol addition :
Key Challenges
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Diastereomer Separation: Low yields (20–30%) in early methods necessitated chiral chromatography . Modern approaches employ kinetic resolution with chiral bases (e.g., lithium amides) to improve diastereomeric ratios to 7.7:1 .
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Scale-Up: Industrial processes use azeotropic drying (THF/2-MeTHF) to mitigate hydrolysis of intermediates .
Pharmacological and Biological Implications
Antimycobacterial Activity
While direct studies are unavailable, structural analogs like bedaquiline (TMC-207) share key features:
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Efficacy: 82% reduction in bacterial load in murine TB models .
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Stereochemical Sensitivity: The (1R,2S)-configured bedaquiline exhibits 10-fold higher potency than its enantiomer .
This compound’s naphthalenyl and bromoquinoline moieties suggest similar target engagement, though validation is required .
Broader Biological Activities
Quinoline derivatives demonstrate:
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Anticancer Activity: DNA intercalation and topoisomerase inhibition (e.g., camptothecin analogs) .
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Antimicrobial Effects: Disruption of microbial membrane integrity .
Applications and Industrial Relevance
Pharmaceutical Intermediates
This compound serves as a precursor to bedaquiline, a WHO-recommended drug for multidrug-resistant tuberculosis (MDR-TB) . Key steps in bedaquiline synthesis include:
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Chiral Amine Introduction: Reaction with dimethylamine under Mitsunobu conditions .
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Salt Formation: Fumaric acid coupling to improve solubility .
Material Science
Quinoline derivatives are utilized in:
Future Directions
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